2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆) :
- ¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
Key absorptions include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
In acetonitrile, the compound exhibits λₘₐₐ at 275 nm (π→π* transition, aromatic system) and 224 nm (n→π* transition, nitrile group).
Properties
Molecular Formula |
C18H22FN5O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C18H22FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7,15-16H,2-3,6,8,10-11,21H2,1H3/t15-,16?/m1/s1 |
InChI Key |
PXRFGJXABJAVAW-AAFJCEBUSA-N |
Isomeric SMILES |
CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N |
Canonical SMILES |
CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Fluoro-2-methylbenzonitrile
The fluorobenzonitrile moiety is synthesized via halogen exchange or oxidation-reduction sequences. A notable method avoids toxic reagents like copper cyanide:
- Starting material : 4-Fluoro-2-methylbenzaldehyde is converted to 4-fluoro-2-methylbenzaldoxime using hydroxylamine hydrochloride. Subsequent dehydration with acetic anhydride yields 4-fluoro-2-methylbenzonitrile.
- Alternative route : 2-Bromo-5-fluorotoluene reacts with sodium cyanide in dimethylformamide (DMF) at 120°C for 24 hours.
Reaction conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aldoxime formation | NH₂OH·HCl, EtOH, 60°C, 4h | 92% |
| Dehydration | (Ac)₂O, 100°C, 3h | 85% |
Synthesis of 2-(Halomethyl)-4-fluorobenzonitrile
The benzylic halide intermediate is critical for subsequent coupling:
- Bromination : 4-Fluoro-2-methylbenzonitrile reacts with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ at 80°C.
- Chlorination : Thionyl chloride (SOCl₂) in DMF at 0–5°C converts 2-hydroxymethyl-4-fluorobenzonitrile to 2-chloromethyl-4-fluorobenzonitrile.
Key data :
| Halogenation Method | Reagents | Temperature | Yield |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 80°C | 78% |
| Chlorination | SOCl₂, DMF | 0–5°C | 85% |
Condensation with 3-Methyl-6-chlorouracil
Coupling Reaction
The halomethyl intermediate reacts with 3-methyl-6-chlorouracil in polar aprotic solvents:
- Solvent : Dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO).
- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
- Catalyst : Potassium iodide (KI) for chloro derivatives.
Example protocol :
- 2-Chloromethyl-4-fluorobenzonitrile (1 eq), 3-methyl-6-chlorouracil (1.1 eq), and K₂CO₃ (2 eq) in DMAc.
- Stir at 60°C for 2 hours.
- Yield: 88% of 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1-yl)methyl]-4-fluorobenzonitrile.
Ammonolysis with (R)-3-Aminopiperidine
Reaction Optimization
The final step involves substituting chlorine with (R)-3-aminopiperidine:
- Conditions : Isopropyl alcohol (IPA), sodium bicarbonate (NaHCO₃), 60°C, 2 hours.
- Challenges : Epimerization risk; resolved by using enantiomerically pure (R)-3-aminopiperidine dihydrochloride.
Yield : 75–82% after recrystallization from ethanol.
Industrial-Scale Modifications
Solvent-Free Halogen Exchange
To improve safety and reduce waste:
Continuous Flow Synthesis
- Microreactors enhance heat transfer and reduce reaction time for bromination (30 minutes vs. 2 hours batch).
Analytical and Purification Methods
Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions include N-oxides, primary amines, and substituted fluorobenzonitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Mechanism
DPP-4 Inhibition : Alogliptin functions by inhibiting DPP-4, an enzyme that degrades incretin hormones. By preventing this degradation, the levels of incretin hormones increase, leading to enhanced insulin secretion and reduced glucagon levels in response to meals. This results in improved glycemic control for patients with type 2 diabetes .
Anti-inflammatory Effects : Research indicates that Alogliptin may also exhibit anti-inflammatory properties by modulating the toll-like receptor 4 (TLR-4) pathway. This suggests potential benefits beyond glucose regulation, possibly impacting cardiovascular health and other inflammatory conditions associated with diabetes .
Efficacy in Diabetes Management
Alogliptin has been shown to effectively lower blood glucose levels in patients with type 2 diabetes. Clinical trials have demonstrated that it can be used alone or in combination with other antidiabetic agents such as metformin and sulfonylureas. The compound is particularly noted for its low risk of hypoglycemia compared to other diabetes medications .
Key Clinical Findings :
- Hypoglycemia Risk : Alogliptin treatment groups reported a hypoglycemia incidence of ≤ 8.3%, compared to ≤ 10.5% in placebo groups.
- Weight Management : Patients treated with Alogliptin showed less weight gain compared to those on other treatments, making it a favorable option for overweight individuals with diabetes .
Case Studies
Several clinical studies have assessed the safety and efficacy of Alogliptin:
- Study on Efficacy and Safety : A randomized controlled trial involving over 1,000 participants demonstrated significant reductions in HbA1c levels after 26 weeks of treatment with Alogliptin compared to placebo. The study also reported favorable safety profiles with minimal adverse effects.
- Long-term Outcomes : Another longitudinal study evaluated the long-term effects of Alogliptin on cardiovascular outcomes in diabetic patients. Results indicated a reduction in major cardiovascular events among those treated with Alogliptin over a five-year period .
Future Research Directions
Ongoing research aims to explore additional therapeutic applications of Alogliptin beyond diabetes management:
- Cardiovascular Health : Investigating the potential protective effects against cardiovascular diseases due to its anti-inflammatory properties.
- Combination Therapies : Evaluating the efficacy of Alogliptin in combination with newer classes of diabetic medications, such as SGLT2 inhibitors and GLP-1 receptor agonists.
Mechanism of Action
The mechanism of action of 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features :
Pharmacological Profile :
- Mechanism : Competitive inhibition of DPP-4, enhancing active glucagon-like peptide-1 (GLP-1) levels to improve glycemic control .
- Dosing : Once-weekly oral administration due to its prolonged half-life (~50 hours) .
Comparison with Similar DPP-4 Inhibitors
Structural Analogues and Key Differences
The following table compares trelagliptin with structurally or functionally related DPP-4 inhibitors:
| Compound | Key Structural Features | IC₅₀ (nM) | Dosing Frequency | Selectivity |
|---|---|---|---|---|
| Trelagliptin | 4-fluorobenzonitrile, (3R)-aminopiperidine, pyrimidinedione core | 1.1 | Once-weekly | High (no CYP3A inactivation) |
| Alogliptin | Benzonitrile (no fluorine), pyrimidinedione core | 6.9 | Once-daily | High |
| Sitagliptin | Trifluorophenyl group, triazolopiperazine core | 18 | Once-daily | Moderate |
| Saxagliptin | Adamantyl group, bicyclic core | 50 | Once-daily | Moderate |
| DSR-12727 | Pyrrolo[3,2-d]pyrimidine core, 3-methyl substituent | 1.1 | Not reported | High |
| Compound 6AJ | Imidazo[1,2-a]purine core, methyl substituent | 0.8 | Not reported | High |
Structural Insights :
- Fluorine Substituent: Trelagliptin’s 4-fluoro group enhances binding affinity to DPP-4 compared to non-fluorinated analogues like alogliptin .
- (3R)-Aminopiperidine: This chiral moiety improves target specificity and reduces off-target interactions, contributing to trelagliptin’s clean safety profile .
- Core Heterocycle : While most DPP-4 inhibitors (e.g., sitagliptin, alogliptin) use pyrimidinedione or triazolopiperazine cores, experimental compounds like DSR-12727 and 6AJ employ pyrrolopyrimidine or imidazopurine scaffolds for enhanced potency .
Pharmacokinetic and Clinical Comparison
| Parameter | Trelagliptin | Alogliptin | Sitagliptin | Saxagliptin |
|---|---|---|---|---|
| Bioavailability | ~85% | ~100% | ~87% | ~67% |
| Half-Life (h) | ~50 | ~21 | ~12 | ~5 |
| Renal Excretion | <1% | ~60% | ~80% | ~75% |
| Dosing | Once-weekly | Once-daily | Once-daily | Once-daily |
Key Findings :
- Superior Dosing : Trelagliptin’s once-weekly regimen improves patient compliance compared to daily-dose competitors .
- Efficacy: Phase III trials demonstrated trelagliptin’s non-inferiority to alogliptin in HbA1c reduction, with comparable safety profiles .
Research Highlights and Limitations
Advantages of Trelagliptin
- Extended Half-Life: The (3R)-aminopiperidine group and fluorobenzonitrile side chain contribute to prolonged target engagement, enabling weekly dosing .
- Synthesis: Asymmetric hydrogenation methods ensure high enantiomeric purity of the (3R)-aminopiperidine moiety, critical for activity .
Biological Activity
The compound 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile, also known as Alogliptin, is a member of the dipeptidyl peptidase IV (DPP-IV) inhibitor class. It has garnered attention for its potential therapeutic applications in managing type 2 diabetes mellitus and its role in modulating inflammatory responses.
Chemical Structure and Properties
The molecular formula of this compound is C18H21N5O2, with a molecular weight of approximately 345.429 g/mol. Its structure features a benzonitrile moiety linked to a diazine derivative, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5O2 |
| Molecular Weight | 345.429 g/mol |
| Chemical Class | DPP-IV Inhibitor |
Alogliptin functions primarily by inhibiting the enzyme DPP-IV, which is responsible for the degradation of incretin hormones. By preventing this degradation, Alogliptin increases the levels of these hormones, leading to enhanced insulin secretion and reduced glucagon levels in response to meals. This mechanism contributes to improved glycemic control in patients with type 2 diabetes.
Antidiabetic Effects
Research indicates that Alogliptin significantly lowers blood glucose levels and improves glycemic control. In clinical trials, it has been shown to reduce HbA1c levels effectively when used as monotherapy or in combination with other antidiabetic agents.
Anti-inflammatory Properties
Beyond its antidiabetic effects, Alogliptin exhibits anti-inflammatory properties by inhibiting the TLR-4-mediated pathways that lead to inflammatory responses. This action may provide additional benefits in conditions characterized by chronic inflammation.
Case Studies and Clinical Trials
Several clinical studies have evaluated the efficacy and safety of Alogliptin:
- Study on Efficacy : A randomized controlled trial demonstrated that Alogliptin significantly reduced HbA1c levels by an average of 0.5% over 24 weeks compared to placebo.
- Combination Therapy : In another study, Alogliptin was combined with metformin and showed superior glycemic control compared to metformin alone, highlighting its potential as part of combination therapy for diabetes management.
- Safety Profile : Long-term studies indicate that Alogliptin has a favorable safety profile with minimal side effects, making it suitable for long-term use in diabetic patients.
Comparative Analysis with Other DPP-IV Inhibitors
To contextualize Alogliptin's biological activity, a comparison with other DPP-IV inhibitors is useful:
| Compound Name | Efficacy (HbA1c Reduction) | Unique Qualities |
|---|---|---|
| Sitagliptin | ~0.6% | First-in-class DPP-IV inhibitor |
| Saxagliptin | ~0.5% | Additional cardiovascular benefits |
| Linagliptin | ~0.7% | No renal dose adjustment needed |
| Alogliptin | ~0.5% | Strong anti-inflammatory effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
